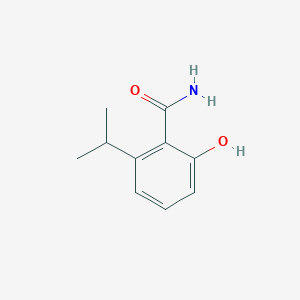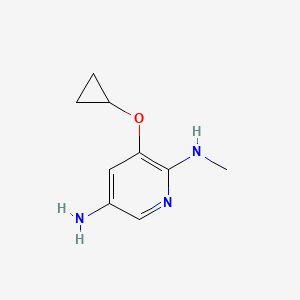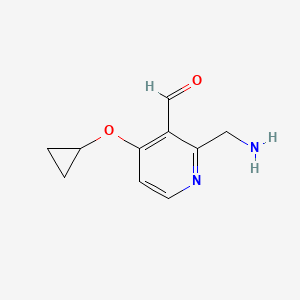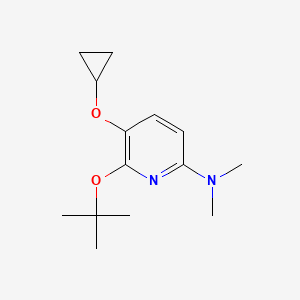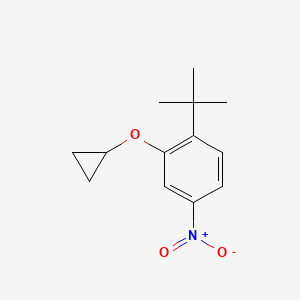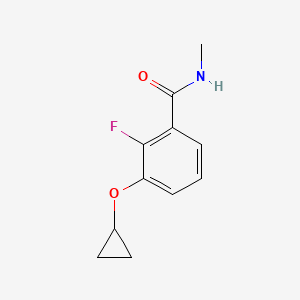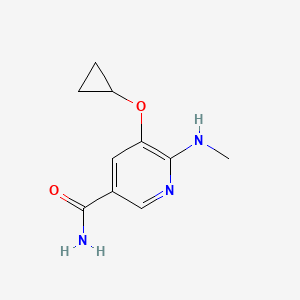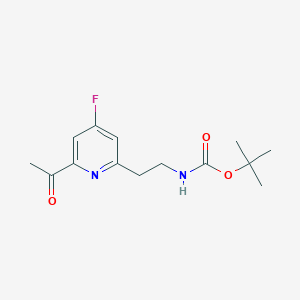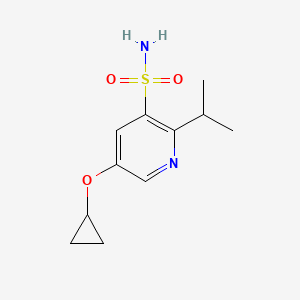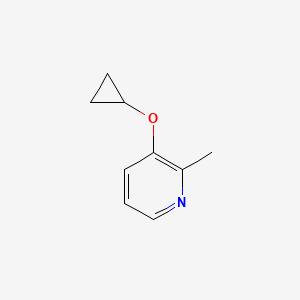
3-Cyclopropoxy-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the third position and a methyl group at the second position
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-2-methylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the α-methylation of substituted pyridines using a continuous flow setup, which offers high selectivity and yields . Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropoxy or methyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-2-methylpyridine can be compared with other similar compounds such as:
3-Methylpyridine:
2-Methylpyridine: Another positional isomer with the methyl group at the second position but without the cyclopropoxy group.
3-Cyclopropoxy-2-isopropyl-5-methylpyridine: A more complex derivative with additional isopropyl and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
Clé InChI |
FNCMHNUNPXKVLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


